molecular formula C21H37N3O4 B6082268 2-[[4-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol

2-[[4-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol

Cat. No.: B6082268
M. Wt: 395.5 g/mol
InChI Key: OAFLVVXUVXSYLV-UHFFFAOYSA-N
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Description

2-[[4-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a hydroxypropoxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol typically involves multiple steps. One common method involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions. The reaction is carried out at 60-70°C for 2 hours, followed by cooling to room temperature and the addition of potassium carbonate to facilitate the separation of the aqueous phase .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[4-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[[4-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[4-[3-(4-Ethylpiperazin-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[4-[3-(4-ethylpiperazin-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]methylamino]-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O4/c1-5-23-8-10-24(11-9-23)14-18(26)15-28-19-7-6-17(12-20(19)27-4)13-22-21(2,3)16-25/h6-7,12,18,22,25-26H,5,8-11,13-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFLVVXUVXSYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)CNC(C)(C)CO)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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